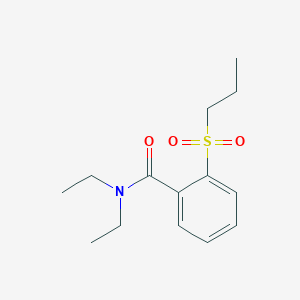

N,N-diethyl-2-(propylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N,N-diethyl-2-propylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3S/c1-4-11-19(17,18)13-10-8-7-9-12(13)14(16)15(5-2)6-3/h7-10H,4-6,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKNWNOFLFCVVJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=CC=CC=C1C(=O)N(CC)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-(propylsulfonyl)benzamide typically involves the reaction of 2-(propylsulfonyl)benzoic acid with diethylamine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the amide bond. The reaction mixture is usually heated to promote the reaction, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as transition metal complexes, can enhance the reaction rate and yield. The final product is typically isolated through distillation or extraction techniques.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N,N-diethyl-2-(propylsulfonyl)benzamide can undergo oxidation reactions, particularly at the propylsulfonyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, targeting the carbonyl group of the benzamide.

Substitution: The benzamide core allows for various substitution reactions, including nucleophilic substitution at the amide nitrogen or electrophilic aromatic substitution on the benzene ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

Chemical Research Applications

N,N-Diethyl-2-(propylsulfonyl)benzamide serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows researchers to study various reaction mechanisms and develop new synthetic pathways. The compound's propylsulfonyl group enhances its reactivity and solubility in polar solvents, making it a valuable reagent in chemical reactions.

Synthesis Techniques

The synthesis typically involves the reaction of 2-(propylsulfonyl)benzoic acid with diethylamine under basic conditions, often employing sodium hydroxide or potassium carbonate. This process is usually conducted at elevated temperatures to promote the formation of the amide bond, followed by purification through recrystallization or chromatography.

Biological Applications

In biological research, this compound can be used to explore interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. This interaction is crucial for understanding drug design and molecular biology.

Industrial Applications

This compound has potential applications in the development of new materials, such as polymers and coatings. Its unique chemical properties allow it to be incorporated into formulations that require enhanced solubility and reactivity.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(propylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between N,N-diethyl-2-(propylsulfonyl)benzamide and related compounds, emphasizing their pharmacological and physicochemical properties.

Table 1: Structural and Functional Comparison

Analysis of Structural Modifications

Sulfonyl Group Variations Propylsulfonyl vs. Sulfonamide vs. Sulfonyl: Sulfonamide-containing analogs (e.g., N,N-Diethyl-2-(4-methylbenzenesulfonamido)benzamide) exhibit hydrogen-bonding capabilities, which may improve target binding but reduce metabolic stability compared to the sulfonyl group .

Heterocyclic Additions

- Thiazole or benzothiazole rings (e.g., in and ) introduce aromaticity and planar geometry, favoring interactions with enzymes like carbonic anhydrase or kinase targets. However, these additions may increase molecular weight and synthetic complexity .

Alkyl Chain Length: The propyl group in the target compound balances lipophilicity and steric bulk, whereas shorter chains (methyl) or longer chains (butyl) may compromise activity or solubility .

Pharmacological Implications

- Antimicrobial Activity : Thiazole-containing analogs () show broad-spectrum antibacterial activity, but the target compound’s propylsulfonyl group may shift specificity toward Gram-negative pathogens due to enhanced outer membrane penetration .

- Enzyme Inhibition : Sulfonamide derivatives () are potent carbonic anhydrase inhibitors, whereas the target compound’s sulfonyl group may favor interactions with tyrosine kinases or proteases .

- Metabolic Stability: The diethylamino group in the target compound reduces hepatic clearance compared to dimethylamino analogs, extending plasma half-life .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of N,N-diethyl-2-(propylsulfonyl)benzamide?

Answer:

The synthesis typically involves sequential functionalization of the benzamide core. A representative route includes:

Sulfonylation : Reacting 2-nitrobenzamide derivatives with propylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in dichloromethane at room temperature .

Reduction and alkylation : Catalytic hydrogenation (e.g., Pd/C, H₂) to reduce nitro groups, followed by N-alkylation with diethylamine .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization for purity.

Characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) confirms structural integrity .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to verify sulfonyl (-SO₂-) and amide (-CONEt₂) groups.

- FT-IR : Peaks at ~1350–1300 cm⁻¹ (asymmetric S=O stretch) and ~1150–1100 cm⁻¹ (symmetric S=O stretch) confirm sulfonyl functionality.

- HRMS : To validate the molecular formula (e.g., [M+H]⁺ at m/z 326.1421 for C₁₄H₂₁NO₃S).

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns .

Advanced: How should researchers address discrepancies in crystallographic refinement of this compound?

Answer:

For X-ray crystallography:

Data collection : Use high-resolution (≤1.0 Å) data to minimize errors.

Refinement : Employ SHELXL (or SHELXTL ) for least-squares refinement. Check for twinning using PLATON and resolve disorder with OLEX2 .

Validation : Compare geometric parameters (bond lengths/angles) with analogous structures (e.g., N,N-Diethyl-2-(4-methylbenzenesulfonamido)benzamide, CCDC 987654) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.